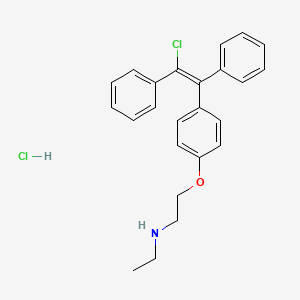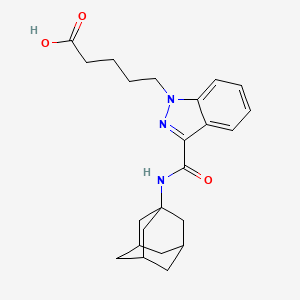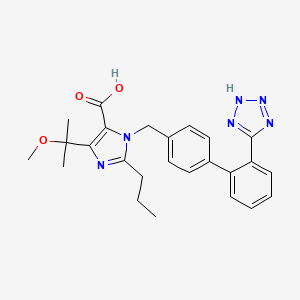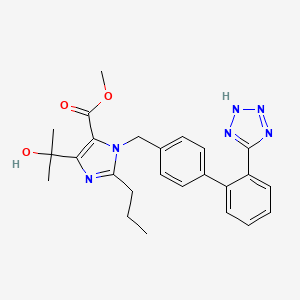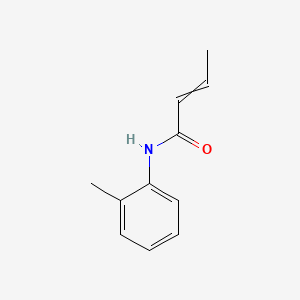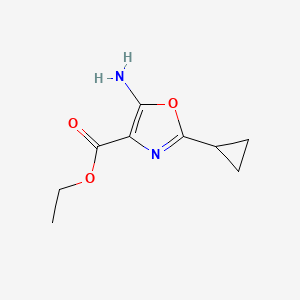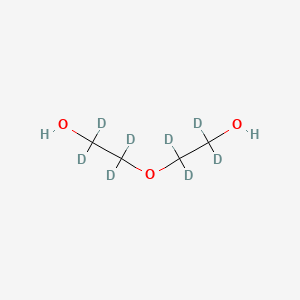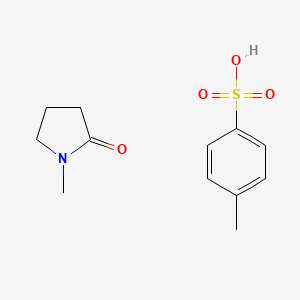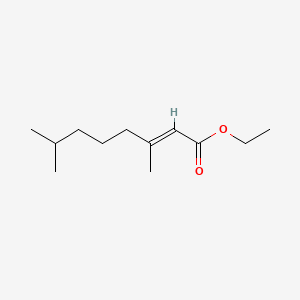
(E)-3,7-Dimethyl-2-octenoic Acid Ethyl Ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(E)-3,7-Dimethyl-2-octenoic Acid Ethyl Ester is an organic compound with the molecular formula C12H22O2. It is an ester formed from the reaction of 3,7-dimethyl-2-octenoic acid and ethanol. This compound is known for its fruity odor and is often used in the flavor and fragrance industry .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
(E)-3,7-Dimethyl-2-octenoic Acid Ethyl Ester can be synthesized through the esterification of 3,7-dimethyl-2-octenoic acid with ethanol. The reaction typically requires an acid catalyst such as sulfuric acid or p-toluenesulfonic acid to proceed efficiently. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester .
Industrial Production Methods
In an industrial setting, the production of ethyl 3,7-dimethyl-2-octenoate involves similar esterification processes but on a larger scale. Continuous reactors may be used to maintain a steady production rate. The reaction mixture is often distilled to separate the ester from other by-products and unreacted starting materials .
Analyse Des Réactions Chimiques
Types of Reactions
(E)-3,7-Dimethyl-2-octenoic Acid Ethyl Ester undergoes several types of chemical reactions, including:
Hydrolysis: In the presence of water and an acid or base catalyst, the ester can be hydrolyzed back to 3,7-dimethyl-2-octenoic acid and ethanol.
Reduction: The ester can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Major Products Formed
Hydrolysis: 3,7-dimethyl-2-octenoic acid and ethanol.
Reduction: 3,7-dimethyl-2-octen-1-ol.
Oxidation: 3,7-dimethyl-2-octenoic acid.
Applications De Recherche Scientifique
(E)-3,7-Dimethyl-2-octenoic Acid Ethyl Ester has various applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: Studied for its potential biological activities and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties and as a precursor in the synthesis of pharmaceuticals.
Industry: Widely used in the flavor and fragrance industry due to its fruity odor
Mécanisme D'action
The mechanism of action of ethyl 3,7-dimethyl-2-octenoate involves its interaction with specific molecular targets, such as enzymes or receptors. The ester functional group can undergo hydrolysis in biological systems, releasing 3,7-dimethyl-2-octenoic acid and ethanol. These products can then participate in various metabolic pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
Ethyl 2-octenoate: Another ester with a similar structure but differing in the position of the double bond.
Ethyl acetate: A simpler ester with a similar fruity odor but a different molecular structure
Uniqueness
(E)-3,7-Dimethyl-2-octenoic Acid Ethyl Ester is unique due to its specific molecular structure, which imparts distinct chemical and physical properties. Its double bond and methyl groups contribute to its reactivity and odor profile, making it valuable in specialized applications .
Propriétés
IUPAC Name |
ethyl (E)-3,7-dimethyloct-2-enoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22O2/c1-5-14-12(13)9-11(4)8-6-7-10(2)3/h9-10H,5-8H2,1-4H3/b11-9+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUEFKHXRQLTKCX-PKNBQFBNSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C=C(C)CCCC(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)/C=C(\C)/CCCC(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.30 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
